4-Chloro-N,N-bis(trimethylsilyl)aniline
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Overview
Description
4-Chloro-N,N-bis(trimethylsilyl)aniline is an organosilicon compound with the molecular formula C12H22ClNSi2 and a molecular weight of 271.934 g/mol . This compound is characterized by the presence of a chloro group and two trimethylsilyl groups attached to an aniline ring. It is commonly used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Chloro-N,N-bis(trimethylsilyl)aniline can be synthesized through the reaction of 4-chloroaniline with trimethylchlorosilane in the presence of a base such as triethylamine . The reaction typically proceeds under anhydrous conditions to prevent hydrolysis of the trimethylsilyl groups. The general reaction scheme is as follows:
4-Chloroaniline+2(Trimethylchlorosilane)→this compound+2HCl
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-N,N-bis(trimethylsilyl)aniline undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common.
Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound.
Scientific Research Applications
4-Chloro-N,N-bis(trimethylsilyl)aniline has a wide range of applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds.
Pharmaceutical Development: The compound is used in the development of pharmaceutical intermediates and active pharmaceutical ingredients.
Material Science: It is used in the synthesis of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Chloro-N,N-bis(trimethylsilyl)aniline involves its ability to act as a nucleophile or electrophile in various chemical reactions. The trimethylsilyl groups provide steric protection and enhance the stability of the compound, allowing it to participate in a wide range of reactions. The chloro group can be activated under specific conditions, facilitating substitution reactions.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-N,N-bis(trimethylsilyl)aniline: Similar in structure but with a bromo group instead of a chloro group.
Chlorotrimethylsilane: Contains a single trimethylsilyl group and is used in similar silylation reactions.
Uniqueness
4-Chloro-N,N-bis(trimethylsilyl)aniline is unique due to the presence of two trimethylsilyl groups, which provide enhanced stability and reactivity compared to compounds with a single trimethylsilyl group. This makes it a valuable reagent in various synthetic applications.
Properties
CAS No. |
31935-72-5 |
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Molecular Formula |
C12H22ClNSi2 |
Molecular Weight |
271.93 g/mol |
IUPAC Name |
4-chloro-N,N-bis(trimethylsilyl)aniline |
InChI |
InChI=1S/C12H22ClNSi2/c1-15(2,3)14(16(4,5)6)12-9-7-11(13)8-10-12/h7-10H,1-6H3 |
InChI Key |
FTAAFHOZHUFYBM-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)N(C1=CC=C(C=C1)Cl)[Si](C)(C)C |
Origin of Product |
United States |
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